methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride
Description
Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a pyrazole-derived amine salt characterized by a methyl group at position 1 and a trifluoromethyl group at position 3 of the pyrazole ring. The methylamine moiety is attached via a methylene bridge at position 4, with the hydrochloride salt enhancing stability and solubility. This compound is of interest in medicinal and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties, which influence reactivity and bioavailability .
Properties
IUPAC Name |
N-methyl-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-11-3-5-4-13(2)12-6(5)7(8,9)10;/h4,11H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFUFUMEUIJOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C(F)(F)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Compounds with similar structures have been known to modulate various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation.
Pharmacokinetics
The compound’s trifluoromethyl group may enhance its metabolic stability and bioavailability.
Result of Action
Compounds with similar structures have been known to exert various biological effects, such as anti-inflammatory, antiviral, and anticancer activities.
Action Environment
The action, efficacy, and stability of methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability.
Biological Activity
Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C8H10F3N3·HCl
- Molecular Weight: 227.64 g/mol
- CAS Number: 344591-91-9
Research indicates that compounds featuring the pyrazole ring, particularly those with trifluoromethyl substitutions, exhibit various biological activities. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may contribute to increased biological activity.
Anticancer Activity:
Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including:
- DNA Intercalation: Some pyrazole compounds have been found to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Kinases: Certain derivatives inhibit specific kinases involved in cell proliferation and survival.
Biological Activity Data
Case Studies
-
Anticancer Efficacy in Pancreatic Cancer:
A study evaluated the antiproliferative effects of this compound on pancreatic cancer cell lines. The compound demonstrated significant potency with low IC50 values, indicating strong potential as an anticancer agent. The mechanism was primarily attributed to its ability to induce apoptosis through DNA damage pathways. -
Cytotoxicity Assessment:
The cytotoxic effects were assessed on normal human lung fibroblast cells (WI38), revealing that while the compound was effective against cancer cells, it also exhibited some level of toxicity towards normal cells at higher concentrations. This highlights the need for further studies to optimize therapeutic indices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Fluorinated Pyrazole Amines
- 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (C₅H₈ClF₂N₃): Replacing the trifluoromethyl group with difluoromethyl reduces molecular weight (183.59 g/mol vs. ~257.6 g/mol estimated for the target compound) and alters lipophilicity. This change may impact membrane permeability and binding affinity in biological systems .
Halogenated Derivatives
- {[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride (C₁₁H₁₃Cl₂N₃): Substitution with a 3-chlorophenyl group increases molecular weight (258.15 g/mol) and introduces halogen bonding capabilities, which could improve pesticidal activity .
Positional Isomerism
Functional Group Analogs
- 1,3,4-Oxadiazole Derivatives (): Six oxadiazole-containing analogs with the 1-methyl-3-(trifluoromethyl)pyrazole moiety exhibit distinct physicochemical properties. For example:
| Compound Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|
| 4-Bromobenzylthio | 113–114 | 83.3 |
| Allylthio | 77–78 | 78.4 |
| 2-Fluorobenzylthio | 101–101 | 78.2 |
The bromobenzylthio derivative’s higher melting point (113–114°C) compared to allylthio (77–78°C) highlights the role of bulky substituents in enhancing crystallinity .
Comparison with Agrochemical Derivatives
Pyroxasulfone (C₁₂H₁₄F₅N₃O₃S): A herbicidal active ingredient containing a similar 1-methyl-3-(trifluoromethyl)pyrazole core. The sulfonylisoxazole group in pyroxasulfone confers soil residual activity, a feature absent in the target amine hydrochloride. This underscores the importance of functional groups in determining application-specific efficacy .
Preparation Methods
General Synthetic Strategy
Detailed Reaction Conditions and Yields
| Step | Reaction | Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine | Aqueous or ethanolic medium, 20–180 min, acid catalyst (e.g., H2SO4, TFA) | Methyl hydrazine 30–50% w/w aqueous solution; temperature ambient to 60°C | 75–90% (regioisomeric mixture) |
| 2 | Separation of regioisomers | Distillation under reduced pressure, based on boiling point vs pressure analysis | Efficient separation of 3- and 5-trifluoromethyl isomers | >95% purity after separation |
| 3 | Bromination at 4-position | NBS, mild conditions, room temperature | Selective bromination at pyrazole 4-position | 80–85% |
| 4 | Nucleophilic substitution with methylamine | Methylamine solution, reflux or elevated temperature | Substitution of bromide with methylamine group | 70–80% |
| 5 | Hydrochloride salt formation | Treatment with HCl gas or aqueous HCl | Enhances solubility and stability | Quantitative |
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Outcome | Comments |
|---|---|---|---|---|
| Pyrazole ring synthesis | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine | Aqueous/ethanol, acid catalyst, 20 min–3 h | Mixture of regioisomers | High yield, mild conditions |
| Regioisomer separation | Distillation under reduced pressure | Controlled temperature and pressure | Pure 1-methyl-3-(trifluoromethyl)-pyrazole | Scalable, no chromatography |
| Functionalization at C-4 | NBS bromination | Room temp, mild | 4-bromo intermediate | Selective halogenation |
| Amination | Methylamine substitution | Reflux or elevated temp | 4-(methylaminomethyl) derivative | Efficient nucleophilic substitution |
| Salt formation | HCl treatment | Room temp or mild heating | Hydrochloride salt | Enhances solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
